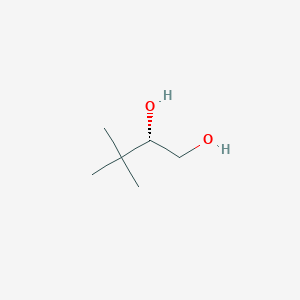

![molecular formula C17H12N4O5S B2893105 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 391220-49-8](/img/structure/B2893105.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a common component in various drugs and biologically active agents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached groups . The exact structure would depend on the specific locations of these groups on the thiazole ring.Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific reactions that “this compound” might undergo would depend on the exact structure and the reaction conditions.科学的研究の応用

Antimicrobial Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide derivatives have shown promising results in the antimicrobial domain. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of these derivatives and evaluated their in vitro antibacterial and antifungal activities. The compounds displayed significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Applications

Research into the anticonvulsant properties of thiadiazole derivatives has also been conducted. Faizi et al. (2017) designed and synthesized a new series of 4-thiazolidinone derivatives and evaluated them as anticonvulsant agents. Some compounds showed considerable activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating the potential of thiadiazole derivatives in treating convulsive disorders (Faizi et al., 2017).

Anticancer Applications

In the field of cancer research, theoclitou et al. (2011) identified a novel kinesin spindle protein (KSP) inhibitor, showcasing excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound induced cellular death by arresting cells in mitosis, indicating a potential application in cancer treatment (Theoclitou et al., 2011).

Biosensing and Electrochemical Applications

Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam. This study demonstrates the versatility of this compound derivatives in electrochemical sensing, offering a new avenue for detecting biomolecules in various samples (Karimi-Maleh et al., 2014).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, which share a common structural feature with the compound , have been associated with diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the reuptake of monoamines by neurons .

Biochemical Pathways

For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

For instance, some thiazole derivatives have shown potent antileishmanial and antimalarial activities .

特性

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)15-9-27-17(18-15)19-16(22)12-6-13(20(23)24)8-14(7-12)21(25)26/h2-9H,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEZEYWWUOPZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

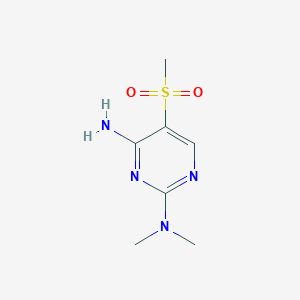

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2893028.png)

![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2893029.png)

![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)

![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)

![2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide](/img/structure/B2893039.png)

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)